molecular formula C18H20ClN3S B5710157 N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide

N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B5710157
M. Wt: 345.9 g/mol
InChI Key: OBRJSHHWGFJTGA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a phenyl group, along with a carbothioamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-phenylpiperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include dichloromethane or toluene, and catalysts such as triethylamine or pyridine are often used to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. It is also investigated as a potential therapeutic agent for neurological disorders.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways. It is also used as a tool compound to investigate the mechanisms of action of related piperazine derivatives.

    Industrial Applications: The compound is used in the synthesis of other piperazine derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial or cancer cell growth, or it may interact with neurotransmitter receptors in the brain to exert its neurological effects.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide can be compared with other piperazine derivatives such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a piperazine ring.

    N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: This compound has a methoxybenzamide group instead of a piperazine ring.

    2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: This compound contains a nicotinamide group instead of a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-14-16(19)8-5-9-17(14)20-18(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRJSHHWGFJTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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